Cas no 2229173-84-4 ((2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate)

(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate
- EN300-1989242
- 2229173-84-4
-
- インチ: 1S/C6H5Cl2FN2O3S/c7-5-3(2-14-15(10,12)13)1-4(9)6(8)11-5/h1H,2H2,(H2,10,12,13)
- InChIKey: ZIJATNQEFWNUQH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=C(N=1)Cl)F)COS(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 273.9381967g/mol
- どういたいしつりょう: 273.9381967g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989242-0.05g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1989242-0.5g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1989242-0.25g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1989242-1.0g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1989242-0.1g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1989242-10g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1989242-5g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1989242-5.0g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1989242-10.0g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1989242-2.5g |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate |
2229173-84-4 | 2.5g |
$2295.0 | 2023-09-16 |
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
(2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamateに関する追加情報
Compound CAS No. 2229173-84-4: (2,6-Dichloro-5-fluoropyridin-3-yl)methyl Sulfamate
The compound with CAS number 2229173-84-4, known as (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and potential uses in agriculture, pharmaceuticals, and materials science. Recent studies have highlighted its role in enhancing crop protection and its potential as a building block for advanced materials.
Chemical Structure and Properties
The molecular structure of (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a methyl sulfamate group at position 3. This arrangement imparts the compound with distinct electronic and steric properties. The presence of multiple halogen atoms enhances the compound's stability and reactivity, making it suitable for various chemical transformations. Recent research has demonstrated that the sulfamate group can act as a leaving group in certain reactions, facilitating the synthesis of derivatives with diverse functionalities.
Synthesis and Optimization
The synthesis of (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These optimizations highlight the compound's versatility and its potential for large-scale production.
Applications in Agriculture
One of the most promising applications of (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate is in agriculture. Studies have shown that this compound exhibits potent pesticidal activity against a wide range of pests, including insects and nematodes. Its ability to target specific enzymes involved in pest metabolism makes it an attractive candidate for developing eco-friendly pesticides. Recent field trials have demonstrated its effectiveness in improving crop yields without adverse effects on non-target species.
Pharmaceutical Potential
In the pharmaceutical industry, (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate has shown potential as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, including protein kinases and receptors. Researchers are exploring its role in treating conditions such as cancer and inflammatory diseases. Preclinical studies have indicated that the compound exhibits promising anti-inflammatory and anticancer properties, warranting further investigation in clinical settings.
Materials Science Applications
Beyond its biological applications, this compound has found utility in materials science. Its ability to form stable bonds with other molecules makes it a valuable component in the synthesis of advanced polymers and composites. Recent breakthroughs have demonstrated its use in creating lightweight materials with exceptional thermal stability, which could revolutionize industries such as aerospace and electronics.
Safety and Environmental Considerations
As with any chemical compound, understanding the safety profile of (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate is crucial. Studies have shown that it exhibits low toxicity to humans under normal handling conditions; however, proper safety protocols should be followed to minimize exposure risks. Additionally, research into its environmental impact has revealed that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in ecosystems.
In conclusion, (2,6-dichloro-5-fluoropyridin-3-yl)methyl sulfamate represents a versatile compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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